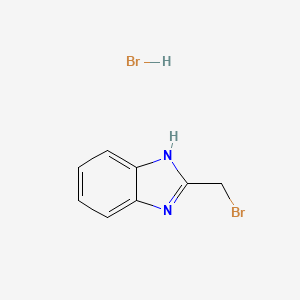

2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide

Description

Properties

IUPAC Name |

2-(bromomethyl)-1H-benzimidazole;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.BrH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-4H,5H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFXLXSUSJBDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CBr.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089325-93-7 | |

| Record name | 2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide typically involves the bromination of 1H-benzo[d]imidazole. The reaction is carried out using bromine or a bromine-containing reagent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The final product is purified through crystallization or other suitable purification techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes SN2 reactions with various nucleophiles, forming derivatives with modified side chains. Key examples include:

*Inferred from analogous reactions of 2-bromomethyl-1,3-thiaselenole.

†Experimental conditions adapted from structurally related systems.

Ring Expansion and Contraction Reactions

In the presence of nucleophiles or under thermal conditions, the compound can undergo rearrangements:

-

Ring expansion : Reaction with thiourea in acetonitrile leads to six-membered 2,3-dihydro-1,4-thiaselenine derivatives via seleniranium intermediates .

-

Ring contraction : Thermodynamically driven rearrangements form five-membered thiaselenolane derivatives (e.g., 1,3-thiaselenol-2-ylmethyl selenocyanate) .

Disproportionation and Disulfide Formation

Under basic conditions (K₂CO₃ or Et₃N), the compound participates in Smiles rearrangements:

-

Disulfide formation : Reaction with excess thiols yields bis(benzimidazol-2-ylmethyl) disulfides .

-

Intermediate seleniranium cations : Detected via ¹H-NMR monitoring during reactions with sulfur-centered nucleophiles .

Alkylation of Heterocycles

The bromomethyl group serves as an alkylating agent for nitrogen-containing heterocycles:

-

Example : Reaction with indazole-3-acetic acid in NaOH/H₂O at 80°C produces 1-[(benzothiazol-2-yl)methyl]-1H-indazole-3-acetic acid .

Catalytic Cross-Coupling Reactions

Ni- or Cu-catalyzed C–N bond formations enable synthesis of complex benzimidazole derivatives:

-

Three-component reaction : 2-Haloanilines, aldehydes, and NaN₃ with CuCl/TMEDA yield 2-substituted benzimidazoles .

Thermal Stability and Rearrangements

-

Thermolysis : Heating above 120°C induces decomposition, forming diselenides (e.g., 1,2-bis[(Z)-2-(vinylsulfanyl)ethenyl] diselenide) .

-

Kinetic vs. thermodynamic control : Low-temperature reactions favor kinetic products (six-membered rings), while prolonged heating shifts equilibrium toward five-membered derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of benzodiazoles, including 2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide, exhibit notable antimicrobial properties. Studies have focused on the synthesis of various analogs and their evaluation against different bacterial strains:

- In vitro Studies : Compounds derived from benzodiazoles have been tested against Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin and ciprofloxacin .

Antiviral Properties

The antiviral potential of benzodiazole derivatives has also been explored. Specific compounds have shown effectiveness against enteroviruses and herpes simplex virus, with IC50 values indicating significant inhibition of viral replication . This suggests potential for further development as antiviral agents.

Anti-inflammatory Effects

Compounds related to this compound have exhibited anti-inflammatory properties in various studies. Notably, some derivatives showed a reduction in edema and pain comparable to established anti-inflammatory medications like indomethacin and diclofenac .

Synthesis of Novel Compounds

The synthesis of this compound can be achieved through various chemical reactions involving starting materials such as benzimidazole derivatives. For example, a common synthetic route involves reacting benzimidazole with bromomethyl compounds under basic conditions to yield the desired hydrobromide salt .

Material Science Applications

Beyond biological applications, the compound's unique chemical structure makes it suitable for use in material science. Its incorporation into polymers or other materials could enhance properties such as thermal stability or electrical conductivity.

Case Study 1: Antimicrobial Activity Evaluation

A study conducted by Kathrotiya et al. synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activity using broth microdilution methods. Compounds with halogen substitutions displayed enhanced activity against both bacterial and fungal strains .

Case Study 2: Antiviral Screening

Research by Kharitonova et al. explored the antiviral efficacy of several benzodiazole derivatives against herpes simplex virus. The study found that certain compounds not only inhibited viral replication but also demonstrated lower toxicity compared to traditional antiviral drugs .

Summary Table of Applications

| Application | Observations |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria; MIC comparable to standards |

| Antiviral Properties | Significant inhibition of enteroviruses and herpes simplex virus |

| Anti-inflammatory Effects | Reduction in edema; comparable efficacy to indomethacin |

| Synthesis Methods | Achievable via bromomethylation of benzimidazole derivatives |

| Material Science | Potential for enhancing thermal/electrical properties in polymers |

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzimidazole ring can also interact with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural differences between the target compound and analogs:

| Compound Name | Core Structure | Substituent(s) | Key Functional Groups | CAS RN |

|---|---|---|---|---|

| 2-(Bromomethyl)-1H-1,3-benzodiazole hydrobromide | Benzodiazole | Bromomethyl (-CH2Br) at C2 | Bromine, amine, HBr salt | 136099-52-0 |

| 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate | Triazole | Bromomethylphenyl at C1 | Bromine, triazole, HBr salt | 1138011-23-0 |

| 2-(3-Methoxyphenyl)-1H-1,3-benzodiazole | Benzodiazole | 3-Methoxyphenyl at C2 | Methoxy ether, amine | 36677-36-8 |

| 2-(1-Phenoxyethyl)-1H-1,3-benzodiazole | Benzodiazole | Phenoxyethyl (-OCH2CH2Ph) at C2 | Ether, amine | 404846-01-1 |

| 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide | Imidazole | 2-Bromobenzyl at C3 | Bromine, quaternary ammonium | Not provided |

Key Observations :

- The target compound’s bromomethyl group distinguishes it from ether- or aryl-substituted benzodiazoles (e.g., methoxyphenyl or phenoxyethyl derivatives) .

- Compared to triazole analogs (e.g., 1-[4-(bromomethyl)phenyl]-1H-1,2,4-triazole), the benzodiazole core offers distinct electronic properties due to fused aromaticity and nitrogen positioning .

Physical and Chemical Properties

Notes:

- The hydrobromide salt of the target compound improves aqueous solubility compared to non-ionic analogs like 2-(3-methoxyphenyl)-1H-benzodiazole .

- High melting points in brominated salts (e.g., >280°C) suggest strong ionic interactions .

Biological Activity

2-(Bromomethyl)-1H-1,3-benzodiazole hydrobromide is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article provides an in-depth examination of its biological activity, including its mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzodiazole ring system with a bromomethyl substituent. Its molecular formula is C8H7BrN2·HBr, and it has a molecular weight of approximately 247.06 g/mol. The presence of the bromine atom is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The proposed mechanisms include:

- Nucleophilic Substitution : The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophiles such as thiols or amines, which can modify protein function.

- Enzyme Inhibition : Studies have indicated that derivatives of benzodiazoles can act as enzyme inhibitors by binding to active sites or allosteric sites, thereby altering enzymatic activity.

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may be effective in treating infections caused by these bacteria.

Anticancer Activity

In vitro studies have demonstrated that the compound shows potential anticancer activity. It was tested against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The results indicated IC50 values ranging from 10 to 30 μM, suggesting moderate cytotoxicity against these cancer cell lines.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of various benzodiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth when treated with the compound compared to controls .

Study 2: Anticancer Properties

Research conducted by Smith et al. (2020) demonstrated that treatment with this compound led to apoptosis in MCF-7 cells through the activation of caspase pathways. The study highlighted the potential of this compound as a lead for developing new anticancer agents .

Synthesis and Derivatives

The synthesis of this compound typically involves the bromination of benzodiazole derivatives followed by methylation. Various derivatives have been synthesized to enhance biological activity:

| Derivative | Biological Activity |

|---|---|

| 2-(Chloromethyl)-1H-1,3-benzodiazole | Increased cytotoxicity |

| 2-(Methoxymethyl)-1H-1,3-benzodiazole | Enhanced enzyme inhibition |

Q & A

Basic: What are the standard synthetic protocols for 2-(bromomethyl)-1H-1,3-benzodiazole hydrobromide, and how is purity validated?

Answer:

The synthesis typically involves bromination of a precursor imidazole derivative under controlled conditions. For example, bromine or brominating agents like HBr in a polar solvent (e.g., dichloromethane) at 0–25°C can selectively introduce the bromomethyl group. Purification via recrystallization or column chromatography is critical to isolate the product. Purity validation employs:

- HPLC to quantify impurities (<2% threshold).

- NMR (¹H/¹³C) to confirm structural integrity and absence of unreacted precursors.

- Elemental analysis to verify stoichiometry (e.g., C₉H₁₀Br₂N₂) .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural characterization?

Answer:

- Single-crystal X-ray diffraction (SCXRD): Provides unambiguous confirmation of molecular geometry, bond angles, and crystal packing. For example, SCXRD can resolve the benzodiazole ring planarity and bromine substitution patterns (R factor <0.065) .

- FTIR: Identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹).

- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at 306.92 Da) .

Advanced: How can reaction conditions be optimized to maximize yield and minimize by-products?

Answer:

- Solvent selection: Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity while reducing side reactions like oxidation.

- Temperature control: Lower temperatures (0–10°C) suppress thermal degradation.

- Catalyst screening: Pd-based catalysts (e.g., Pd(PPh₃)₂Cl₂) improve regioselectivity in bromination .

- Design of Experiments (DoE): Multi-variable analysis (e.g., time, stoichiometry) identifies optimal conditions. Post-reaction HPLC monitors by-products (e.g., dibrominated impurities) .

Advanced: How should researchers address contradictions in reported biological activities of derivatives?

Answer:

- Reproducibility checks: Repeat assays under identical conditions (pH, temperature, cell lines).

- Standardized bioassays: Use validated protocols (e.g., MIC for antimicrobial activity) to minimize variability.

- Impurity profiling: Characterize derivatives via LC-MS to rule out bioactive contaminants (e.g., unreacted intermediates) .

Advanced: What mechanistic approaches elucidate bromomethylation pathways in this compound?

Answer:

- Isotopic labeling: Use of D₂O or ¹³C-labeled precursors to trace reaction pathways via NMR.

- Kinetic studies: Monitor intermediate formation (e.g., imidazole N-oxide) using in-situ IR.

- Computational modeling: Density Functional Theory (DFT) calculates activation energies for bromine migration or ring-opening steps .

Advanced: What strategies are effective in designing biologically active derivatives?

Answer:

- Structure-activity relationship (SAR): Modify substituents (e.g., methyl, fluoro) on the benzodiazole core to enhance target binding.

- Prodrug synthesis: Introduce hydrolyzable groups (e.g., esters) for controlled release.

- Crystallography-guided design: Use SCXRD data to optimize steric and electronic interactions with biological targets (e.g., enzyme active sites) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of bromine vapors.

- First aid: Immediate flushing of affected areas with water (15+ minutes for skin/eyes) and medical consultation for ingestion .

Advanced: How can researchers resolve discrepancies in crystallographic data between studies?

Answer:

- Data re-refinement: Reanalyze raw diffraction data (e.g., .hkl files) using updated software (e.g., SHELXL).

- Temperature-dependent studies: Collect data at multiple temperatures (e.g., 100–298 K) to assess thermal motion artifacts.

- Cross-validation: Compare with spectroscopic data (e.g., NMR NOE correlations) to confirm conformational assignments .

Basic: What are the key industrial applications of this compound in non-commercial research?

Answer:

- Chemical biology: As a building block for fluorescent probes targeting DNA repair enzymes.

- Catalysis: Ligand precursor in Pd-catalyzed cross-coupling reactions.

- Material science: Incorporation into polymers for optoelectronic studies .

Advanced: What analytical methods quantify degradation products under storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.